Dimethisoquin
Overview
Description
It is known for its ability to inhibit nicotinic acetylcholine receptors, particularly the alpha4/beta4 and alpha4/beta2 subtypes . This compound is utilized in various medical and industrial applications due to its anesthetic properties.
Preparation Methods
The synthesis of Dimethisoquin involves several steps:
Henry Reaction: The reaction between phthalaldehydic acid (2-Formylbenzoic acid) and 1-nitropentane forms a hydroxy acid intermediate.
Reduction: The nitro group of the intermediate is reduced via catalytic hydrogenation to form an amine.
Ring Opening: Treatment of the amine with sodium hydroxide leads to the ring opening of the lactone ring, forming an intermediary amino acid.
Cyclization: The amino acid cyclizes spontaneously to form an isoquinoline derivative.
Dehydration: Dehydration using a strong acid yields 3-Butylisocarbostyril.
Chlorination: Phosphorus oxychloride converts the oxygen function to the corresponding chloride.
Displacement: The halogen is displaced with the sodium salt of 2-dimethylaminoethanol to afford this compound.
Chemical Reactions Analysis
Dimethisoquin undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It undergoes substitution reactions, particularly with halogens, to form various substituted derivatives.
Common reagents used in these reactions include catalytic hydrogenation agents, strong acids like phosphorus oxychloride, and bases such as sodium hydroxide . The major products formed from these reactions are isoquinoline derivatives and substituted amines .
Scientific Research Applications
Dimethisoquin has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various isoquinoline derivatives, which are important in medicinal chemistry.
Medicine: As a topical anesthetic, it is used to relieve itching and pain in dermatological applications.
Industry: It is used in the formulation of topical ointments and lotions for its anesthetic properties.
Mechanism of Action
Dimethisoquin exerts its effects by inhibiting nicotinic acetylcholine receptors, particularly the alpha4/beta4 and alpha4/beta2 subtypes . This inhibition prevents the transmission of nerve signals, leading to its anesthetic and antipruritic effects. The molecular targets involved are the nicotinic acetylcholine receptors, and the pathways include the inhibition of sodium ion flux through these receptors .
Comparison with Similar Compounds
Dimethisoquin is similar to other local anesthetics such as Lidocaine and Benzocaine. it is unique in its specific inhibition of nicotinic acetylcholine receptors, which is not a common feature among other local anesthetics . Similar compounds include:
Lidocaine: Another local anesthetic used for its numbing effects.
Benzocaine: A topical anesthetic used to relieve pain and itching.
Procaine: An anesthetic used in dental procedures.
This compound’s unique inhibition of specific nicotinic acetylcholine receptors sets it apart from these other compounds .
Properties
IUPAC Name |
2-(3-butylisoquinolin-1-yl)oxy-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-4-5-9-15-13-14-8-6-7-10-16(14)17(18-15)20-12-11-19(2)3/h6-8,10,13H,4-5,9,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMYNYSCEJBRPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=CC=CC=C2C(=N1)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2773-92-4 (hydrochloride) | |
Record name | Quinisocaine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048525 | |
Record name | Dimethisoquin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86-80-6 | |
Record name | Quinisocaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinisocaine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinisocaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13683 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dimethisoquin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39695 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethisoquin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinisocaine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.546 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHISOQUIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/772EN3BH6I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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